molecular formula C5H11N B1204830 2-Methylpyrrolidine CAS No. 765-38-8

2-Methylpyrrolidine

Cat. No.: B1204830
CAS No.: 765-38-8
M. Wt: 85.15 g/mol
InChI Key: RGHPCLZJAFCTIK-UHFFFAOYSA-N
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Description

2-Methylpyrrolidine is an organic compound with the molecular formula C5H11N. It belongs to the class of pyrrolidines, which are five-membered saturated heterocycles containing one nitrogen atom and four carbon atoms. This compound is also known as pyrrolidine, 2-methyl- and has a molecular weight of 85.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyrrolidine can be synthesized through various methods. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at a temperature of 165–200°C and a pressure of 17–21 MPa . Another method involves the hydrodenitrogenation of this compound in the presence of a sulfided NiMo/γ-Al2O3 catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include amides, nitriles, secondary amines, and various substituted derivatives of this compound.

Scientific Research Applications

Pharmaceutical Development

2-Methylpyrrolidine has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to act as a solvent and reagent in chemical reactions enhances its utility in drug formulation and development.

  • Case Study : A study highlighted the synthesis of novel muscarinic acetylcholine receptor (mAChR) modulators using this compound derivatives. These compounds exhibited significant pharmacological activity, indicating potential therapeutic applications in treating neurological disorders .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex nitrogen-containing compounds.

  • Synthesis Example : Researchers have successfully synthesized (R)-2-methylpyrrolidine through efficient methods, showcasing its role in creating chiral molecules essential for drug development .

Solvent Properties

This compound has been studied for its solvent capabilities, particularly in pharmaceutical formulations. Its properties allow it to dissolve various active pharmaceutical ingredients effectively.

  • Application Insight : As a solvent, it aids in enhancing the bioavailability of poorly soluble drugs, making it valuable in improving drug delivery systems .

Chemical Industry

In the chemical industry, this compound is used as a solvent and reagent in various chemical reactions, contributing to the production of specialty chemicals.

Agriculture

The compound is also explored for its potential use in agricultural formulations, particularly as a component in pesticide formulations due to its solubilizing properties.

Data Table: Applications of this compound

Application AreaSpecific Use CaseReference
Pharmaceutical DevelopmentSynthesis of mAChR modulators
Organic SynthesisIntermediate for chiral molecule synthesis
Solvent PropertiesEnhancing solubility of pharmaceutical compounds
Chemical IndustrySolvent and reagent in specialty chemical production-
AgricultureComponent in pesticide formulations-

Mechanism of Action

The mechanism of action of 2-Methylpyrrolidine involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylpyrrolidine include:

  • N-Methylpyrrolidine
  • 2,5-Dimethylpyrrolidine
  • 2-Methylpiperidine
  • 1-Methyl-2-pyrrolidinone
  • N-Methylpiperidine

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its methyl group at the 2-position of the pyrrolidine ring imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Biological Activity

2-Methylpyrrolidine is a five-membered heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antiviral, and other therapeutic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₉N, is a derivative of pyrrolidine featuring a methyl group at the second position. This structural modification influences its biological activity and pharmacological potential.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and its derivatives. Research indicates that this compound exhibits significant antibacterial activity against various pathogens.

Case Studies and Findings

  • Antimicrobial Efficacy :
    • A study reported that this compound derivatives demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measured at 17 mm and 15 mm respectively when tested at a concentration of 2 mg/mL in agar diffusion assays .
    • Another research highlighted the effectiveness of pyrrolidine derivatives in inhibiting biofilm formation of E. coli, showcasing their potential in treating infections associated with biofilm-related bacteria .
  • Mechanism of Action :
    • The mechanism underlying the antimicrobial activity of this compound is believed to involve disruption of microbial cell membranes, leading to leakage of cellular contents. This property is attributed to its ability to solubilize lipids in cell membranes .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in the context of emerging viral infections.

  • Recent studies suggest that certain pyrrolidine derivatives exhibit antiviral properties against viruses such as SARS-CoV-2. The presence of additional functional groups enhances their interaction with viral proteins, improving their effectiveness as antiviral agents .

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound and its derivatives have shown promise in various therapeutic areas:

  • Anti-inflammatory Properties : Some studies indicate that compounds containing the pyrrolidine ring can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
  • Neuroprotective Effects : Research has suggested neuroprotective properties linked to pyrrolidine derivatives, which may be beneficial in conditions like Alzheimer's disease .

Comparative Table of Biological Activities

Activity Pathogen/Condition Effect Reference
AntibacterialS. aureusModerate inhibition (17 mm)
AntibacterialE. coliModerate inhibition (15 mm)
AntiviralSARS-CoV-2Potential activity
Anti-inflammatoryInflammatory modelsModulation of response
NeuroprotectiveAlzheimer's modelsProtective effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylpyrrolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are widely used:

  • Catalytic Hydrodenitrogenation : Reaction of pyrrolidine derivatives with methylating agents (e.g., CH₃I) in the presence of sulfided NiMo/γ-Al₂O₃ catalysts under hydrogen pressure (100–200°C). Yields range from 65–85%, with purity dependent on catalyst activation protocols .

  • Enzymatic Reduction : Imine reductases (IREDs) catalyze the enantioselective reduction of 2-methyl-1-pyrroline to (R)- or (S)-2-methylpyrrolidine. For example, Streptomyces sp. GF3546 achieves >99% enantiomeric excess (ee) for (S)-enantiomers under NADPH-dependent conditions .
    Critical Parameters : Catalyst pre-treatment (sulfidation time), enzyme stability, and solvent polarity (e.g., ethanol vs. aqueous buffers) significantly impact outcomes.

    • Data Table :
MethodCatalyst/EnzymeYield (%)ee (%)Key Reference
HydrodenitrogenationNiMo/γ-Al₂O₃78N/A
IRED-Catalyzed ReductionStreptomyces sp. GF354692>99

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key peaks include δ ~2.7–3.1 ppm (pyrrolidine ring protons) and δ ~1.3 ppm (methyl group) .
  • GC-MS : Retention time ~8.2 min (HP-5 column), with m/z 85 [M⁺] and fragment ions at m/z 56 (ring cleavage) .
  • Chiral Analysis : Chiral GC (e.g., γ-cyclodextrin columns) or polarimetry ([α]D²⁵ = +15.2° for (S)-enantiomer) to confirm enantiopurity .
    Purity Checks : Residual solvent analysis via headspace GC and Karl Fischer titration for water content (<0.1% w/w) .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodological Answer :

  • Hazard Mitigation : Use in fume hoods with explosion-proof equipment (flash point: 3°C). Avoid contact with oxidizers (Risk Phrase R11: highly flammable) .
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats. Emergency showers/eye wash stations must be accessible .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with dilute HCl (pH 7 before disposal) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., (R)- vs. (S)-2-methylpyrrolidine) influence biochemical interactions in host-guest systems?

  • Methodological Answer :

  • Host-Guest Studies : Nonasil-[4158] clathrates preferentially encapsulate (S)-enantiomers due to steric compatibility with chiral cavities. Assess via X-ray crystallography and thermodynamic stability assays (ΔG ~ -12 kJ/mol for (S)-enantiomer) .

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict binding affinities by analyzing van der Waals interactions and hydrogen-bonding patterns .

    • Data Table :
EnantiomerHost SystemBinding Affinity (ΔG, kJ/mol)Technique
(S)Nonasil-[4158]-12.0 ± 0.5X-ray, ITC
(R)Nonasil-[4158]-8.3 ± 0.7X-ray, ITC

Q. What computational strategies predict the reactivity of this compound in catalytic cycles?

  • Methodological Answer :

  • Reactivity Modeling : Use Gaussian 16 with M06-2X/cc-pVTZ to simulate transition states in hydrodenitrogenation. Key metrics: activation energy (Eₐ ~45 kJ/mol) and charge transfer analysis .
  • Solvent Effects : COSMO-RS simulations in ethanol/water mixtures predict solvation free energy (ΔGₛₒₗᵥ ~ -15 kcal/mol) and protonation states .

Q. How does this compound stability vary under high-temperature or acidic conditions?

  • Methodological Answer :

  • Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere), forming pyrrole derivatives via dehydrogenation .
  • Acid Resistance : In 1M HCl, this compound undergoes partial ring-opening (t₁/₂ = 2 h at 25°C). Monitor via ¹H NMR (disappearance of δ ~3.0 ppm signals) .

Q. What comparative studies exist between this compound and analogs (e.g., 2-ethylpyrrolidine) in coordination chemistry?

  • Methodological Answer :

  • Metal Complexation : Cu(II) complexes with this compound exhibit weaker ligand field strength (Δ₀ = 12,500 cm⁻¹) vs. 2-ethyl analogs (Δ₀ = 13,200 cm⁻¹) due to steric hindrance. Characterize via UV-Vis and EPR .

Guidelines for Reproducibility

  • Experimental Documentation : Follow Beilstein Journal protocols: report catalyst activation steps, enzyme batch numbers, and raw spectral data in supplementary materials .
  • Data Contradictions : Resolve discrepancies (e.g., variable ee in enzymatic synthesis) by standardizing NADPH regeneration systems or verifying enzyme purity via SDS-PAGE .

Properties

IUPAC Name

2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHPCLZJAFCTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883347
Record name Pyrrolidine, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-38-8
Record name 2-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrrolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 2-methyl-
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Record name Pyrrolidine, 2-methyl-
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Record name 2-methylpyrrolidine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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